ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10857229
InChI: InChI=1S/C16H22N4O3/c1-3-23-16(22)20-9-7-19(8-10-20)15-17-11(2)14-12(18-15)5-4-6-13(14)21/h3-10H2,1-2H3
SMILES: CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CCCC3=O)C
Molecular Formula: C16H22N4O3
Molecular Weight: 318.37 g/mol

ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC10857229

Molecular Formula: C16H22N4O3

Molecular Weight: 318.37 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate -

Specification

Molecular Formula C16H22N4O3
Molecular Weight 318.37 g/mol
IUPAC Name ethyl 4-(4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carboxylate
Standard InChI InChI=1S/C16H22N4O3/c1-3-23-16(22)20-9-7-19(8-10-20)15-17-11(2)14-12(18-15)5-4-6-13(14)21/h3-10H2,1-2H3
Standard InChI Key HJYKYJVPULTGEE-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CCCC3=O)C
Canonical SMILES CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CCCC3=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 4-(4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carboxylate, reflects its bipartite structure:

  • A 5,6,7,8-tetrahydroquinazolin-5-one core, which is a partially saturated bicyclic system with a ketone group at position 5 and a methyl substituent at position 4.

  • A piperazine-1-carboxylate group linked to the quinazolinone via position 2, with an ethyl ester functionalization.

The canonical SMILES representation, CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CCCC3=O)C, confirms the connectivity and stereoelectronic arrangement.

Physical and Chemical Properties

Key predicted properties include:

PropertyValueMethod/Source
Density1.217±0.06g/cm31.217 \pm 0.06 \, \text{g/cm}^3Computational prediction
Boiling Point529.8 \pm 60.0 \, ^\circ\text{C}Predicted (EPI Suite)
pKa2.56±0.402.56 \pm 0.40Estimated ionization
Molecular Weight318.37 g/molExperimental

The low pKa suggests protonation at physiological pH, potentially influencing solubility and bioavailability .

Synthesis and Characterization

Synthetic Strategies

While explicit protocols for this compound are unpublished, analogous quinazolinone-piperazine hybrids are typically synthesized via:

  • Quinazolinone Formation: Cyclocondensation of anthranilic acid derivatives with carbonyl compounds, followed by methylation at position 4 .

  • Piperazine Coupling: Nucleophilic substitution or Buchwald–Hartwig amination to attach the piperazine-carboxylate moiety to the quinazolinone core.

For example, PfATP4-targeting dihydroquinazolinones were synthesized via lactam truncation and functional group interconversion, yielding nanomolar antimalarial activity .

Analytical Characterization

Standard techniques for structural validation include:

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm proton environments and carbon connectivity.

  • Mass Spectrometry: High-resolution MS to verify molecular ion peaks (e.g., [M+H]+=319.37[\text{M}+\text{H}]^+ = 319.37).

  • X-ray Crystallography: Resolve stereochemical details, though no crystallographic data are currently available.

Challenges and Future Directions

Synthetic and Stability Challenges

  • Multi-step Synthesis: Low yields in cyclization and coupling steps necessitate optimization.

  • Ester Hydrolysis: The ethyl carboxylate may undergo hydrolysis under acidic/basic conditions, requiring formulation studies.

Research Priorities

  • Target Validation: Screen against PfATP4 and other ion transporters to confirm mechanism.

  • ADME Profiling: Assess metabolic stability, plasma protein binding, and CYP450 interactions.

  • Analog Development: Introduce substituents (e.g., halogens, heterocycles) to enhance potency and pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator